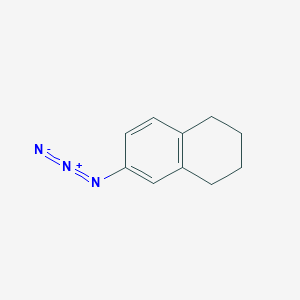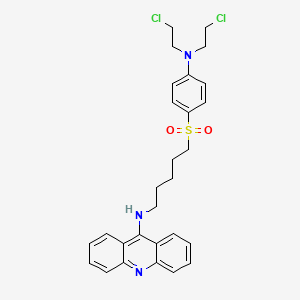
6-Azido-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene typically involves the azidation of 1,2,3,4-tetrahydronaphthalene. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the tetrahydronaphthalene ring. This reaction can be facilitated by using azidotrimethylsilane (TMSN3) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of azidation reactions more safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like sodium azide (NaN3) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene.
Reduction: Amino-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted tetrahydronaphthalenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of other azido compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mecanismo De Acción
The mechanism of action of 6-Azido-1,2,3,4-tetrahydronaphthalene involves the reactivity of the azide group. Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound, which lacks the azide group.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: A derivative with an acetyl group instead of an azide group.
6-Bromo-1,2,3,4-tetrahydronaphthalene: A derivative with a bromo group.
Uniqueness
6-Azido-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and bioconjugation applications, where the azide group can be used to introduce various functional groups or labels .
Propiedades
| 117103-54-5 | |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
6-azido-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
Clave InChI |
LJBIYTMVXKOVTK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/no-structure.png)



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)

![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
